molecular formula C14H11N3 B14162709 3-Imino-5-phenylisoindol-1-amine CAS No. 32654-83-4

3-Imino-5-phenylisoindol-1-amine

Katalognummer: B14162709
CAS-Nummer: 32654-83-4
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: LXPAHWDZVJKVJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Imino-5-phenylisoindol-1-amine is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The compound’s structure features an imino group and a phenyl group attached to the isoindole ring, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-5-phenylisoindol-1-amine typically involves the reaction of phenylhydrazine with phthalic anhydride, followed by cyclization and subsequent functional group modifications. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Analyse Chemischer Reaktionen

Types of Reactions

3-Imino-5-phenylisoindol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the isoindole ring.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Imino-5-phenylisoindol-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other organic materials

Wirkmechanismus

The mechanism of action of 3-Imino-5-phenylisoindol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Imino-5-phenylisoindol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both imino and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

32654-83-4

Molekularformel

C14H11N3

Molekulargewicht

221.26 g/mol

IUPAC-Name

3-imino-5-phenylisoindol-1-amine

InChI

InChI=1S/C14H11N3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17)

InChI-Schlüssel

LXPAHWDZVJKVJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NC3=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.